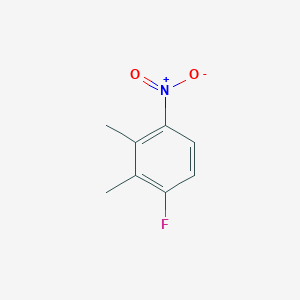

1-Fluoro-2,3-dimethyl-4-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2,3-dimethyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDMIZKOJPVEIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641030 | |

| Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-87-4 | |

| Record name | 1-Fluoro-2,3-dimethyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-4-fluoronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-2,3-dimethyl-4-nitrobenzene

CAS Number: 1736-87-4

This technical guide provides a comprehensive overview of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key aromatic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and fine chemical industries, offering detailed information on its chemical properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈FNO₂. Its structure features a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. These functional groups impart specific reactivity to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1736-87-4 | N/A |

| Molecular Formula | C₈H₈FNO₂ | N/A |

| Molecular Weight | 169.16 g/mol | N/A |

| Appearance | White to orange to green powder or lump | N/A |

| Melting Point | 38 - 42 °C | N/A |

| Boiling Point | 110 °C at 14 mmHg | N/A |

| Purity | ≥ 98% (GC) | N/A |

Synthesis and Experimental Protocols

General Experimental Protocol for Nitration of Aromatic Compounds:

A common method for the synthesis of nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. A typical procedure is outlined below.

Materials:

-

3-Fluoro-1,2-dimethylbenzene (precursor)

-

Nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

The precursor, 3-Fluoro-1,2-dimethylbenzene, is slowly added to a cooled (0-5 °C) and stirred nitrating mixture. The temperature is carefully controlled to prevent over-nitration and side reactions.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure complete reaction.

-

The reaction is then quenched by pouring it over crushed ice.

-

The crude product is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

The organic layer is washed with water and a dilute solution of sodium bicarbonate to remove any residual acid.

-

The organic layer is then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product is purified by recrystallization from a suitable solvent to obtain the final product of high purity.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the interplay of its functional groups. The nitro group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the position para to the nitro group, where the fluorine atom is located. The fluorine atom is a good leaving group in such reactions.

Key Reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is fundamental to introducing diverse functionalities and building more complex molecular scaffolds.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group (-NH₂) using various reducing agents (e.g., H₂/Pd-C, Sn/HCl). This transformation is crucial for synthesizing substituted anilines, which are common precursors in pharmaceutical synthesis.

The incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] As an intermediate, this compound serves as a valuable building block for introducing a fluorinated and functionalized aromatic moiety into potential drug molecules.

Signaling Pathway Diagram (Hypothetical)

While there is no specific signaling pathway directly associated with this intermediate, its derivatives could potentially interact with various biological targets. The following diagram illustrates a hypothetical scenario where a drug candidate synthesized from this intermediate inhibits a kinase signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug derivative.

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

The safety information for a related compound, 1-fluoro-4-nitrobenzene, indicates that it can be harmful if swallowed or in contact with skin, and toxic if inhaled.[2][3] Similar precautions should be taken with this compound.

Table 2: Hazard Information (based on related compounds)

| Hazard | Description |

| Acute Toxicity (Oral) | Potentially harmful if swallowed. |

| Acute Toxicity (Dermal) | Potentially harmful in contact with skin. |

| Acute Toxicity (Inhalation) | Potentially toxic if inhaled. |

| Skin Corrosion/Irritation | May cause skin irritation. |

| Eye Damage/Irritation | May cause serious eye irritation. |

Conclusion

This compound, with CAS number 1736-87-4, is a versatile intermediate in organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, making it a valuable tool for the synthesis of complex molecules, particularly in the field of drug discovery and development. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides a foundational understanding for researchers and scientists to effectively utilize this chemical in their work.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,3-dimethyl-4-nitrobenzene is an aromatic organic compound with the chemical formula C₈H₈FNO₂.[1][2] It is characterized by a benzene ring substituted with a fluorine atom, two methyl groups, and a nitro group. This substitution pattern imparts unique reactivity and specific physicochemical properties, making it a valuable intermediate in various synthetic applications.[2]

Primarily, this compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[2] Its utility extends to the agrochemical industry for the formulation of pesticides and herbicides, as well as in materials science for developing specialty polymers and resins with enhanced thermal and chemical resistance.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its synthesis and characterization, and its role in synthetic chemistry.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.16 g/mol | [2] |

| CAS Number | 1736-87-4 | [1][2] |

| Appearance | Colorless crystal or light yellow solid; White to orange to green powder to lump | [1][2] |

| Melting Point | 38 - 42 °C / 76 - 77 °C | [1][2] |

| Boiling Point | ~ 220-225 °C (at atmospheric pressure); 110 °C (at 14 mmHg) | [1][2] |

| Density | ~ 1.38 g/cm³ | [1] |

| Solubility | Insoluble in water.[1] Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[1] | |

| Purity | ≥ 98% (by Gas Chromatography) | [2] |

Note on conflicting data: Different sources report varying melting points. This could be due to differences in purity or crystalline form. Researchers should verify this property on their specific sample.

Applications in Synthesis

This compound is a versatile intermediate. The presence of the electron-withdrawing nitro group and the fluorine atom activates the benzene ring for specific chemical transformations, making it a valuable precursor for more complex molecules.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), especially in the creation of anti-inflammatory and analgesic drugs.[2]

-

Agrochemical Production: It is utilized in the formulation of effective and stable pesticides and herbicides.[2]

-

Materials Science: The compound is employed in the development of specialty polymers and resins, contributing to materials with improved thermal and chemical resistance.[2]

-

Organic Synthesis Research: It serves as a building block for exploring new chemical reactions and developing novel compounds.[2]

Experimental Protocols

Synthesis of this compound via Nitration

This protocol describes a general method for the synthesis of this compound by the nitration of 3-fluoro-1,2-dimethylbenzene. This method is based on standard nitration procedures for aromatic compounds.[1]

Materials:

-

3-Fluoro-1,2-dimethylbenzene

-

Concentrated Nitric Acid (HNO₃, ~68%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Ice

-

Distilled Water

-

Diethyl Ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. While stirring, add concentrated nitric acid dropwise, maintaining the temperature below 10 °C.

-

Nitration Reaction: To the cooled nitrating mixture, add 3-fluoro-1,2-dimethylbenzene dropwise from a dropping funnel over a period of 30-60 minutes. The temperature of the reaction mixture should be carefully controlled and maintained between 0 and 10 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold distilled water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Determination of Melting Point

The melting point is a critical parameter for identifying and assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar device)

-

Capillary tubes (sealed at one end)

-

Sample of purified this compound

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Setting up the Apparatus: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the apparatus to heat at a moderate rate initially.

-

As the temperature approaches the expected melting point (based on literature values), reduce the heating rate to about 1-2 °C per minute.

-

Carefully observe the sample.

-

-

Recording the Melting Range:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

A pure compound will typically have a sharp melting range of 1-2 °C. A broader range may indicate the presence of impurities.

-

-

Repeat for Accuracy: For accurate results, perform the measurement at least twice.

Safety and Handling

While specific safety data for this compound is not extensively detailed, precautions for similar nitroaromatic compounds should be strictly followed.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[1]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition, heat, and oxidizing agents.[1] Keep the container tightly closed.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety measures in place. Always refer to a specific Safety Data Sheet (SDS) for the compound before use.

References

Technical Guide: Physicochemical Properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the experimentally determined physicochemical properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key intermediate in various synthetic applications. The data presented herein is crucial for its handling, characterization, and application in research and development.

Physicochemical Data Summary

The melting and boiling points of this compound are summarized in the table below. These values are critical for predicting the compound's physical state under various temperature conditions and for designing purification and reaction protocols.

| Property | Value | Conditions |

| Melting Point | 76-77 °C | Standard Pressure |

| Boiling Point | 220-225 °C | Standard Pressure |

| Boiling Point | 110 °C | 14 mmHg |

Experimental Protocols

While specific experimental documentation for the determination of these values for this compound is not publicly available, the following are standard, widely accepted methodologies for such measurements in organic chemistry.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity and is typically determined using one of the following methods:

-

Capillary Method:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

The sample is heated at a slow, controlled rate (typically 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting point range (typically < 1 °C) is indicative of a pure compound.

-

-

Differential Scanning Calorimetry (DSC):

-

A small, weighed sample is placed in a sealed pan, and an empty reference pan is also prepared.

-

Both pans are heated at a constant rate in a controlled atmosphere.

-

The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram, which corresponds to the phase transition from solid to liquid.

-

Boiling Point Determination

The boiling point of a liquid is determined at a specific pressure and is a fundamental physical constant.

-

Distillation Method:

-

The compound is placed in a distillation flask equipped with a thermometer positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

The flask is heated, and the liquid is brought to a boil.

-

The temperature is recorded when the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer as the liquid condenses on the thermometer bulb.

-

-

Siwoloboff Method (for small quantities):

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a water or oil bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the liquid.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical substance, such as this compound.

Caption: Workflow for Determining Physical Properties of a Chemical Compound.

Solubility Profile of 1-Fluoro-2,3-dimethyl-4-nitrobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Fluoro-2,3-dimethyl-4-nitrobenzene (C₈H₈FNO₂) is an aromatic organic compound with significant potential as a building block in medicinal chemistry and materials science. Its molecular structure, featuring a fluorinated and nitrated benzene ring with two methyl groups, imparts unique reactivity and physicochemical properties that are of interest in the development of novel therapeutic agents and functional materials. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and formulation processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈FNO₂ | [1][2] |

| Molecular Weight | 169.16 g/mol | [2] |

| Appearance | Colorless crystal or light yellow solid | [1] |

| Melting Point | 76-77 °C | [1] |

| Boiling Point | 220-225 °C | [1] |

| Density | ~1.38 g/cm³ | [1] |

Solubility Data

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound is scarce in peer-reviewed literature. However, available information consistently describes it as being readily soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Ethanol | Easily soluble | [1] |

| Acetone | Easily soluble | [1] |

| Dichloromethane | Easily soluble | [1] |

| Water | Not easily soluble | [1] |

Solubility of Structurally Related Compounds

To provide a more comprehensive understanding, the solubility of structurally analogous compounds is presented below. These compounds share key functional groups with this compound and can offer insights into its expected solubility behavior.

Table 2: Solubility of Structurally Similar Fluoro-nitroaromatic Compounds

| Compound | Solvent(s) | Solubility Description |

| 1-Fluoro-4,5-dimethyl-2-nitrobenzene | Ethanol, Dichloromethane, Dimethylformamide | Readily soluble in polar organic solvents.[3] |

| 1-Fluoro-4-nitrobenzene | Ethanol, Acetone, Chloroform | Readily dissolves in non-polar and less polar organic solvents.[4] |

| 1-Fluoro-3-nitrobenzene | Ethanol, Acetone | Tends to dissolve well in solvents that can accommodate polar interactions.[5] |

| 1-Fluoro-2,4-dinitrobenzene | Chloroform, Benzene, Ether, Propylene Glycol | Soluble in chloroform at 100 mg/ml.[3] |

The general trend observed for these related compounds is good solubility in polar aprotic and polar protic organic solvents, which is consistent with the qualitative information available for this compound. The presence of the polar nitro group and the fluorine atom, combined with the nonpolar aromatic ring and methyl groups, allows for favorable interactions with a range of organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of saturation and subsequent quantification.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for analysis.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solution into the HPLC system.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Synthesis Workflow

The synthesis of this compound typically involves the nitration of a corresponding fluorinated aromatic precursor. The following diagram illustrates a logical workflow for such a synthesis.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a substituted aromatic compound of interest in various chemical research domains. Due to a lack of publicly available experimental spectra for this specific molecule, this document provides a detailed prediction of its NMR data based on established principles of substituent effects on aromatic systems. This guide also outlines a general experimental protocol for acquiring such data.

Predicted NMR Spectral Data

The chemical shifts and coupling constants for this compound have been estimated based on the known effects of the fluoro, methyl, and nitro substituents on the benzene ring. The electron-withdrawing nature of the nitro and fluoro groups and the electron-donating nature of the methyl groups all influence the electronic environment of the aromatic protons and carbons, leading to predictable variations in their resonance frequencies.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet | ³J(H-H) = 8.0 - 9.0 |

| H-6 | 7.2 - 7.6 | Doublet | ³J(H-H) = 8.0 - 9.0 |

| 2-CH₃ | 2.2 - 2.5 | Singlet | - |

| 3-CH₃ | 2.2 - 2.5 | Singlet | - |

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 165 (d, ¹J(C-F) ≈ 240-260 Hz) |

| C-2 | 125 - 135 |

| C-3 | 130 - 140 |

| C-4 | 145 - 155 |

| C-5 | 120 - 130 |

| C-6 | 115 - 125 (d, ²J(C-F) ≈ 20-25 Hz) |

| 2-CH₃ | 15 - 20 |

| 3-CH₃ | 15 - 20 |

Note: The chemical shifts are referenced to TMS at 0 ppm. 'd' indicates a doublet due to coupling with fluorine.

Experimental Protocols

A general procedure for acquiring high-quality NMR spectra of aromatic compounds like this compound is outlined below.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample.[1] Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1]

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[1][2] Gentle vortexing or sonication can aid dissolution.[1]

-

Transfer to NMR Tube : Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[2][3] The liquid level should be around 4-5 cm.[1]

-

Capping : Securely cap the NMR tube to prevent solvent evaporation.[1]

NMR Spectrum Acquisition

-

Instrumentation : The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[1]

-

Locking and Shimming : The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.[1] The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp spectral lines.[1]

-

Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[1]

-

Acquisition Parameters : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Data Acquisition : Initiate the data acquisition process. The resulting raw data is a Free Induction Decay (FID) signal.

-

Data Processing : The FID is converted into a frequency-domain spectrum using a Fourier transform.[4] The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS.[3]

Visualizations

Molecular Structure

Caption: Chemical structure of this compound.

NMR Data Acquisition and Analysis Workflow

Caption: General workflow for NMR data acquisition and analysis.

References

Mass Spectrometry Analysis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene (C8H8FNO2), a key intermediate in various organic synthesis pathways, particularly in the pharmaceutical and agrochemical industries. Understanding its mass spectral behavior is crucial for reaction monitoring, quality control, and metabolite identification. This document outlines predicted fragmentation patterns, a detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and a visual representation of the fragmentation pathway.

Predicted Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several fragment ions resulting from the systematic loss of functional groups. The fragmentation is primarily dictated by the nitro group and methyl substitutions on the benzene ring.

| m/z (predicted) | Ion | Interpretation |

| 169 | [M]+• | Molecular Ion |

| 154 | [M - CH3]+ | Loss of a methyl radical |

| 139 | [M - NO]+ | Loss of nitric oxide |

| 123 | [M - NO2]+ | Loss of a nitro radical |

| 111 | [M - NO - CO]+ | Subsequent loss of carbon monoxide from the [M - NO]+ ion |

| 95 | [C6H4F]+ | Aromatic fragment |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard protocol for the analysis of this compound using GC-MS with electron ionization (EI).

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using the same solvent. Ensure the sample is fully dissolved.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection to prevent contamination of the GC system.

Instrumentation

A standard benchtop GC-MS system equipped with a capillary column and an electron ionization source is suitable for this analysis.

Gas Chromatography (GC) Conditions

| Parameter | Setting |

| Injector Port Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane capillary column (or equivalent) |

| Oven Temperature Program | - Initial temperature: 70 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final hold: 5 minutes at 280 °C |

Mass Spectrometry (MS) Conditions

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-450 |

| Solvent Delay | 3 minutes |

Fragmentation Pathway and Visualization

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]+•). The primary fragmentation pathways involve the characteristic losses from the nitro group and subsequent rearrangements.

An In-depth Technical Guide to the Infrared Spectroscopy of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Fluoro-2,3-dimethyl-4-nitrobenzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted IR absorption data table based on the analysis of structurally similar molecules. It also includes a detailed experimental protocol for acquiring the IR spectrum of solid aromatic nitro compounds and a logical workflow for spectral analysis.

Predicted Infrared Spectral Data

The following table summarizes the predicted infrared absorption bands for this compound. The predictions are derived from the known characteristic vibrational frequencies of its constituent functional groups and data from analogous substituted nitrobenzene compounds.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| 2975 - 2950 | Medium | Asymmetric C-H Stretching (in CH₃) |

| 2885 - 2865 | Medium | Symmetric C-H Stretching (in CH₃) |

| 1625 - 1600 | Medium to Strong | Aromatic C=C Stretching |

| 1570 - 1500 | Very Strong | Asymmetric NO₂ Stretching[1][2] |

| 1470 - 1440 | Medium | Asymmetric C-H Bending (in CH₃) |

| 1400 - 1370 | Medium | Aromatic C=C Stretching |

| 1370 - 1300 | Strong | Symmetric NO₂ Stretching[1][2] |

| 1300 - 1200 | Medium to Strong | C-N Stretching |

| 1250 - 1150 | Strong | C-F Stretching |

| 1100 - 1000 | Medium | In-plane C-H Bending |

| 900 - 675 | Strong | Out-of-plane C-H Bending |

Experimental Protocol for Infrared Spectroscopy of Solid Aromatic Nitro Compounds

This section outlines a generalized procedure for obtaining the infrared spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) or Thin Solid Film technique.

Attenuated Total Reflectance (ATR) Method

The ATR technique is a simple and rapid method for obtaining the IR spectrum of a solid sample with minimal preparation.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. The typical spectral range is 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive cloth.

Thin Solid Film Method

This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.

Materials:

-

This compound (solid)

-

Volatile solvent (e.g., methylene chloride or acetone)

-

IR-transparent salt plates (e.g., NaCl or KBr)

-

Pipette or dropper

-

Desiccator for storing salt plates

Procedure:

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a minimal amount of a volatile solvent.

-

Deposition: Apply a few drops of the resulting solution onto the surface of a clean, dry salt plate.

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate. This can be done at room temperature or with gentle warming.

-

Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

Cleaning: Clean the salt plates with a dry solvent and store them in a desiccator to prevent fogging from atmospheric moisture.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an infrared spectrum, from initial sample preparation to the final structural elucidation.

Caption: Logical workflow for IR spectral analysis.

References

An In-depth Technical Guide on 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-2,3-dimethyl-4-nitrobenzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. While the definitive crystal structure remains to be publicly documented, this paper details the compound's known physicochemical properties, outlines a standard experimental protocol for its synthesis via electrophilic aromatic substitution, and discusses common characterization techniques. The synthesis workflow is visually represented to aid in laboratory application. This document serves as a foundational resource for professionals engaged in organic synthesis and drug development.

Introduction

This compound (C₈H₈FNO₂) is an aromatic nitro compound whose structural features, including a fluorine atom and two methyl groups, make it a versatile building block in organic synthesis.[1] Its reactivity allows for further functionalization, rendering it a valuable precursor in the development of complex molecules with potential applications in pharmaceuticals, particularly in the creation of anti-inflammatory and analgesic drugs, as well as in the formulation of pesticides and herbicides.[1] This guide summarizes the currently available data on this compound and provides detailed experimental methodologies relevant to its synthesis and characterization.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈FNO₂ | [1] |

| Molecular Weight | 169.16 g/mol | [1] |

| CAS Number | 1736-87-4 | [1] |

| Appearance | White to orange to green powder to lump | [1] |

| Melting Point | 38 - 42 °C | [1] |

| Boiling Point | 110 °C at 14 mmHg | [1][2] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and dichloromethane; insoluble in water. | [2] |

Table 1: Physicochemical Properties of this compound.

Synthesis

The primary route for the synthesis of this compound is the nitration of 3-Fluoro-1,2-dimethylbenzene.[2] This electrophilic aromatic substitution reaction introduces a nitro group (-NO₂) onto the benzene ring.

Experimental Protocol: Nitration of 3-Fluoro-1,2-dimethylbenzene

This protocol is a generalized procedure based on established methods for the nitration of substituted aromatic compounds.[3][4][5]

Materials:

-

3-Fluoro-1,2-dimethylbenzene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Cold Water

-

Ice-cold Methanol (or another suitable recrystallization solvent)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Beaker

-

Büchner funnel and filter flask (for vacuum filtration)

-

Hirsch funnel (for small-scale filtration)

-

Separatory funnel

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C. This mixture contains the reactive nitronium ion (NO₂⁺).[6][7]

-

Reaction Setup: Place 3-Fluoro-1,2-dimethylbenzene into a round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in a suitable solvent if necessary, although the reaction can often be performed neat. Cool the flask in an ice bath.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-Fluoro-1,2-dimethylbenzene. The rate of addition should be controlled to maintain the reaction temperature below 10-15 °C to minimize the formation of byproducts.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with stirring. This will quench the reaction and precipitate the crude product.

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water to remove any remaining acid, followed by a wash with a small amount of ice-cold methanol to remove impurities.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the final product.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

Following synthesis and purification, the identity and purity of this compound would be confirmed using a suite of standard analytical techniques.

| Technique | Expected Observations |

| Melting Point Analysis | A sharp melting point range consistent with the literature values (38-42 °C) indicates high purity.[1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR spectra would confirm the molecular structure by showing the expected chemical shifts, splitting patterns, and integration values for the aromatic protons and carbons, as well as the methyl groups. |

| Infrared (IR) Spectroscopy | The IR spectrum would show characteristic absorption bands for the C-F, C-H (aromatic and aliphatic), and N-O (nitro group) bonds. |

| Mass Spectrometry (MS) | Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight (169.16 g/mol ).[1] |

| Elemental Analysis | The elemental composition (C, H, N) would be determined and compared to the calculated theoretical values for C₈H₈FNO₂. |

Table 2: Standard Characterization Methods.

Crystal Structure

As of the date of this publication, a definitive, publicly available crystal structure for this compound has not been found in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).

Proposed Experimental Protocol for Crystal Growth and X-ray Diffraction

To obtain the crystal structure, the following experimental approach is recommended:

-

Crystal Growth:

-

Slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane) at room temperature.

-

Slow cooling of a saturated solution from an elevated temperature.

-

Vapor diffusion, where a solution of the compound is placed in a vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.

-

-

X-ray Diffraction Analysis:

-

A suitable single crystal would be selected and mounted on a goniometer.

-

X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K or room temperature) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected data would be processed to determine the unit cell parameters, space group, and to solve and refine the crystal structure.

-

The workflow for determining the crystal structure is outlined below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. stmarys-ca.edu [stmarys-ca.edu]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Quantum Chemical Blueprint of 1-Fluoro-2,3-dimethyl-4-nitrobenzene: A Technical Guide for Drug Discovery and Molecular Engineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1-Fluoro-2,3-dimethyl-4-nitrobenzene. In the quest for novel therapeutics and advanced materials, a profound understanding of molecular structure, reactivity, and electronic properties is paramount. This document outlines a theoretical framework for investigating this substituted nitrobenzene derivative using density functional theory (DFT) and Hartree-Fock (HF) methods. While specific experimental data for this molecule is not extensively published, this guide presents a robust computational protocol, details the expected nature of the results, and showcases how such data can be effectively utilized in drug design and materials science. The methodologies, data presentation formats, and theoretical pathways described herein are based on established computational chemistry practices for similar aromatic compounds.

Introduction

This compound is an aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of an electron-withdrawing nitro group, electron-donating methyl groups, and a halogen atom on the benzene ring suggests a complex interplay of electronic effects that govern its reactivity and intermolecular interactions. Quantum chemical calculations offer a powerful, non-invasive approach to dissect these properties at the atomic level, providing insights that can guide synthetic efforts and predict biological activity. This guide details the computational workflows and theoretical analyses necessary to characterize its molecular structure, vibrational spectra, and electronic landscape.

Experimental Protocols: A Computational Approach

In the absence of specific published experimental studies for this compound, a standard and reliable computational protocol is proposed. This methodology is derived from successful applications in the study of analogous molecules like 3-chloro-4-fluoronitrobenzene.[2][3][4]

Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry. The 3D structure of this compound is first constructed using a molecular modeling program. This initial structure is then optimized to find the lowest energy conformation.

-

Level of Theory: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) are common choices. B3LYP is often favored for its balance of accuracy and computational cost in describing electronic correlation.[2][3][4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[2][3][4] The inclusion of diffuse functions (++) is important for accurately describing anions and weak interactions, while polarization functions (d,p) allow for non-spherical electron density distribution.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are suitable for these calculations.

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

-

Prediction of Infrared and Raman Spectra: The calculated vibrational modes can be correlated with experimental IR and Raman spectra for structural confirmation.

Electronic Property Calculations

Several key electronic properties are calculated to understand the molecule's reactivity and kinetic stability:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and hyperconjugative interactions.

NMR Chemical Shift Prediction

To aid in the structural elucidation of synthesized compounds, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT/B3LYP/6-311++G(d,p) level.[2][3][4]

Data Presentation: Tabulated Results

The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison. The following are examples of how the data for this compound would be presented.

Note: The data presented in these tables is illustrative and based on typical values for similar molecules. It is not derived from actual calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 120.1 |

| C2-C3 | 1.401 | C1-C2-C3 | 119.8 |

| C3-C4 | 1.398 | C2-C3-C4 | 120.3 |

| C4-C5 | 1.397 | C3-C4-C5 | 119.9 |

| C5-C6 | 1.396 | C4-C5-C6 | 120.0 |

| C1-F | 1.350 | C5-C6-C1 | 119.9 |

| C2-C(CH3) | 1.510 | C1-C2-C(CH3) | 121.0 |

| C3-C(CH3) | 1.512 | C4-C3-C(CH3) | 120.5 |

| C4-N | 1.475 | C3-C4-N | 118.5 |

| N-O1 | 1.225 | O1-N-O2 | 123.0 |

| N-O2 | 1.225 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| 1 | 3105 | High | Low | C-H stretch (aromatic) |

| 2 | 2980 | Medium | Medium | C-H stretch (methyl) |

| 3 | 1595 | High | High | C=C stretch (aromatic) |

| 4 | 1525 | Very High | High | NO₂ asymmetric stretch |

| 5 | 1350 | Very High | Medium | NO₂ symmetric stretch |

| 6 | 1250 | High | Low | C-F stretch |

| 7 | 850 | Medium | Low | C-N stretch |

Table 3: Electronic Properties

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 D |

| Ionization Potential | 7.5 eV |

| Electron Affinity | 2.1 eV |

Visualizing Computational Workflows and Molecular Properties

Diagrams are essential for representing complex relationships and workflows in a clear and understandable manner.

Caption: Computational workflow for quantum chemical analysis.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the in-depth characterization of molecules like this compound. By employing the computational protocols outlined in this guide, researchers can gain a comprehensive understanding of its structural, vibrational, and electronic properties. This knowledge is crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby accelerating its application in drug discovery and the development of novel materials. The synergy between theoretical calculations and experimental work will undoubtedly pave the way for innovative scientific advancements.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1-fluoro-2,3-dimethyl-4-nitrobenzene, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] By examining the electronic influence of its constituent functional groups—a nitro group, a fluorine atom, and two methyl groups—this document elucidates the molecule's reactivity profile. This guide is intended to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes involving this compound.

Introduction

This compound (CAS No: 1736-87-4) is an aromatic compound with the molecular formula C₈H₈FNO₂.[1] Its utility as a synthetic building block stems from the specific arrangement of its substituents on the benzene ring, which imparts distinct reactive properties. The interplay between the electron-withdrawing nitro and fluoro groups and the electron-donating methyl groups creates a molecule with well-defined regions of electrophilicity and nucleophilicity, making it a prime candidate for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the electronic effects of its substituents. The nitro group (-NO₂) is a potent electron-withdrawing group through both inductive and resonance effects, significantly decreasing the electron density of the aromatic ring. This deactivation is most pronounced at the ortho and para positions relative to the nitro group. The fluorine atom, being highly electronegative, also exerts a strong electron-withdrawing inductive effect. Conversely, the two methyl groups (-CH₃) are electron-donating through an inductive effect, which slightly counteracts the deactivating effects of the nitro and fluoro groups.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution. The strong electron-withdrawing capacity of the para-nitro group activates the ring towards nucleophilic attack. The fluorine atom serves as an excellent leaving group. The most electrophilic site on the aromatic ring, and therefore the most susceptible to nucleophilic attack, is the carbon atom to which the fluorine is attached (C-1).

Electrophilic Aromatic Substitution

While the benzene ring is generally deactivated towards electrophilic attack due to the presence of the nitro and fluoro groups, the electron-donating methyl groups can direct incoming electrophiles. The positions ortho and para to the methyl groups are the most likely sites for electrophilic substitution, although harsh reaction conditions would be required.

The logical relationship of these electronic effects is depicted in the following diagram:

Quantitative Data (Predicted)

| Atom/Position | Substituent | Expected Electronic Effect | Predicted Partial Charge | Site Classification |

| C-1 | -F | Inductive Withdrawal | Highly Positive (δ+) | Primary Electrophilic Site |

| C-2 | -CH₃ | Inductive Donation | Slightly Negative (δ-) | Nucleophilic |

| C-3 | -CH₃ | Inductive Donation | Slightly Negative (δ-) | Nucleophilic |

| C-4 | -NO₂ | Inductive & Resonance Withdrawal | Positive (δ+) | Electrophilic |

| C-5 | -H | - | Slightly Positive (δ+) | Electrophilic |

| C-6 | -H | - | Slightly Positive (δ+) | Electrophilic |

| O (of NO₂) | - | Resonance | Negative (δ-) | Nucleophilic |

| N (of NO₂) | - | - | Positive (δ+) | Electrophilic |

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative, detailed protocol for a nucleophilic aromatic substitution reaction using this compound with a generic amine nucleophile. This protocol is adapted from established procedures for similar fluoronitrobenzene derivatives.

Reaction: Synthesis of N-substituted-2,3-dimethyl-4-nitroaniline.

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (e.g., piperidine, morpholine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Dissolve the starting material in anhydrous DMF.

-

Add the amine nucleophile to the solution, followed by potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the N-substituted-2,3-dimethyl-4-nitroaniline.

The workflow for this experimental procedure is illustrated below:

Conclusion

This compound is a valuable synthetic intermediate with well-defined electrophilic and nucleophilic sites. The strong electron-withdrawing effects of the nitro and fluoro groups render the C-1 position highly electrophilic and susceptible to nucleophilic aromatic substitution, which is the predominant reactive pathway. The electron-donating methyl groups, while generally directing electrophilic substitution, are largely overshadowed by the deactivating nature of the other substituents. This guide provides a foundational understanding of the reactivity of this compound, which should aid in the strategic design of synthetic routes for novel chemical entities.

References

An In-depth Technical Guide on the Stability and Storage of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical intermediate, 1-Fluoro-2,3-dimethyl-4-nitrobenzene (CAS No. 1736-87-4). Due to the limited availability of specific stability data for this compound, this guide also incorporates information from closely related fluorinated nitroaromatic compounds to provide a broader understanding of its chemical behavior.

Core Chemical Properties

This compound is an organic compound with the molecular formula C₈H₈FNO₂.[1][2] It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note the discrepancy in the reported melting points from different suppliers, which may be due to variations in purity or measurement techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | Chem-Impex[1], ChemBK[2] |

| Molecular Weight | 169.16 g/mol | Chem-Impex[1] |

| CAS Number | 1736-87-4 | Chem-Impex[1] |

| Appearance | White to orange to green powder to lump | Chem-Impex[1] |

| Melting Point | 38 - 42 °C | Chem-Impex[1] |

| 76 - 77 °C | ChemBK[2] | |

| Boiling Point | 110 °C / 14 mmHg | Chem-Impex[1] |

| ~220-225 °C | ChemBK[2] | |

| Solubility | Readily soluble in organic solvents such as ethanol, acetone, and dichloromethane; not readily soluble in water. | ChemBK[2] |

Stability Profile

General Stability of Nitroaromatic Compounds:

-

Thermal Stability : Nitroaromatic compounds can decompose at elevated temperatures. For instance, 2,4-Dinitrotoluene (DNT) has a decomposition onset temperature of approximately 250-280°C.[4] It is crucial to avoid exposing this compound to high temperatures, heat, flames, and sparks.[3]

-

Photostability : Direct sunlight should be avoided during storage as it can catalyze the degradation of nitroaromatic compounds.[5]

-

Hydrolytic Stability : The stability of nitroaromatic compounds in aqueous environments can be influenced by pH. Some related compounds show susceptibility to hydrolysis under acidic or alkaline conditions.[6]

-

Incompatible Materials : Strong acids, strong bases, and strong oxidizing agents are generally incompatible with fluorinated nitroaromatic compounds and should be avoided.[3][5][7]

The following diagram illustrates the logical workflow for assessing the stability of a chemical compound like this compound.

Recommended Storage and Handling Conditions

Based on available data for this compound and related compounds, the following storage and handling procedures are recommended to ensure its stability and the safety of personnel.

Storage Recommendations

| Condition | Recommendation | Rationale |

| Temperature | Store at room temperature.[1] Keep cool.[5] | To prevent thermal degradation. |

| Light | Store in a tightly closed container, protected from light. | To prevent photodegradation.[5] |

| Atmosphere | Store in a dry, well-ventilated place.[2] | To avoid moisture and potential hydrolysis. |

| Container | Keep container tightly closed.[5] | To prevent contamination and exposure to air and moisture. |

| Incompatibilities | Keep away from fire, oxidizing agents, strong acids, and strong bases.[2][5] | To avoid hazardous reactions. |

The following diagram illustrates the key relationships for proper storage and handling.

Experimental Protocols for Stability Assessment

While specific experimental data for this compound is lacking, the following general protocols, adapted from guidelines for nitroaromatic compounds and regulatory documents, can be employed to assess its stability.[4][8]

Thermal Stability (Differential Scanning Calorimetry - DSC)

-

Objective : To determine the onset of thermal decomposition.

-

Methodology :

-

Accurately weigh 1-2 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify the exothermic decomposition peak.

-

Photostability Testing

-

Objective : To evaluate the stability of the compound under light exposure.

-

Methodology :

-

Prepare two sets of samples of the compound, one wrapped in aluminum foil (dark control) and one exposed to light.

-

Expose the samples to a light source that provides both UV and visible light, following ICH Q1B guidelines.

-

At specified time points, withdraw samples from both sets.

-

Analyze the samples by a stability-indicating HPLC method to determine the extent of degradation and identify any photoproducts.

-

Hydrolytic Stability Testing

-

Objective : To assess the stability of the compound in aqueous solutions at different pH values.

-

Methodology :

-

Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 9).

-

Store the solutions at a controlled temperature (e.g., 25 °C or 40 °C).

-

At various time intervals, take aliquots from each solution.

-

Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining compound and any degradation products.

-

Conclusion

This compound is a valuable chemical intermediate that is stable under recommended storage conditions. To maintain its integrity and ensure the safety of personnel, it is crucial to store it in a cool, dry, well-ventilated area, protected from light, and away from incompatible materials such as strong acids, bases, and oxidizing agents. The provided experimental protocols offer a framework for conducting detailed stability studies to further characterize this compound. Researchers and drug development professionals should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety and handling information.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-2,3-dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-2,3-dimethyl-4-nitrobenzene is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of the fluoro and nitro groups, along with the dimethyl substitution pattern on the benzene ring, provides a versatile scaffold for further chemical modifications. This document provides detailed application notes and a representative experimental protocol for the synthesis of this compound from 3-fluoro-1,2-dimethylbenzene via electrophilic nitration.

Reaction Principle

The synthesis involves the electrophilic aromatic substitution reaction of 3-fluoro-1,2-dimethylbenzene. The nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The fluorine and methyl groups on the aromatic ring are activating and ortho-, para-directing, influencing the regioselectivity of the nitration.

The directing effects of the substituents on 3-fluoro-1,2-dimethylbenzene are as follows:

-

Fluorine (at C3): Ortho-, para-directing. Directs to C2, C4, and C6.

-

Methyl group (at C1): Ortho-, para-directing. Directs to C2, C4, and C6.

-

Methyl group (at C2): Ortho-, para-directing. Directs to C1, C3, and C5.

Based on the combined directing effects, the primary positions for electrophilic attack are C4 and C6. Steric hindrance from the adjacent methyl groups might influence the substitution pattern. The desired product, this compound, results from nitration at the C4 position. Formation of the isomeric product, 1-fluoro-2,3-dimethyl-6-nitrobenzene, is also possible.

Physicochemical Data

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |

| 3-Fluoro-1,2-dimethylbenzene | C₈H₉F | 124.16 | - | 146-147 | Colorless liquid |

| This compound | C₈H₈FNO₂ | 169.15 | 76-77 | 220-225 | Colorless to light yellow solid[1] |

Experimental Protocol

This protocol is a representative procedure adapted from general nitration methods for similar aromatic compounds.[2] Optimization of reaction conditions may be necessary to improve yield and selectivity.

Materials:

-

3-Fluoro-1,2-dimethylbenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

-

Buchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add concentrated nitric acid (1.2 equivalents) to concentrated sulfuric acid (2.0 equivalents) with constant stirring. Maintain the temperature of the mixture below 10 °C.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 3-fluoro-1,2-dimethylbenzene (1.0 equivalent). Cool the flask in an ice bath to 0-5 °C.

-

Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-fluoro-1,2-dimethylbenzene over a period of 30-60 minutes. Carefully monitor the reaction temperature and maintain it between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. A solid precipitate of the crude product should form.

-

Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water until the washings are neutral.

-

Extraction (if an oily product is obtained): If the product separates as an oil, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to yield a crystalline solid.

Expected Results

| Parameter | Value |

| Yield | 60-80% (estimated) |

| Purity | >98% (after recrystallization) |

| Appearance | Colorless to light yellow crystals[1] |

Safety Precautions

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.

-

Dichloromethane and ethyl acetate are flammable and volatile. Avoid open flames and ensure proper ventilation.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

Caption: Logical flow of the synthesis of this compound.

References

Application Notes and Protocols for the Nitration of 1-Fluoro-2,3-dimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophilic nitration of 1-fluoro-2,3-dimethylbenzene, a key transformation for the synthesis of various chemical intermediates. The protocol outlines the necessary reagents, reaction conditions, and purification procedures. Additionally, it discusses the expected regioselectivity of the reaction based on the directing effects of the fluoro and dimethyl substituents.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be further transformed into other functionalities, such as amines, making nitrated aromatics valuable precursors in the pharmaceutical and materials science industries. 1-Fluoro-2,3-dimethylbenzene possesses a unique substitution pattern that influences the regiochemical outcome of electrophilic aromatic substitution reactions. The fluorine atom, a deactivating ortho-, para-director, and the two activating ortho-, para-directing methyl groups collectively guide the incoming electrophile. Understanding these directing effects is crucial for predicting and controlling the formation of specific isomers.

Predicted Regioselectivity

The nitration of 1-fluoro-2,3-dimethylbenzene is expected to yield a mixture of isomers. The directing effects of the substituents are as follows:

-

Fluorine (at C1): Ortho-, para-directing (deactivating). Directs to positions 2 and 4. Position 2 is blocked.

-